Product packaging for 2-(2-Isopropyl-5-methylphenoxy)pyrazine(Cat. No.:CAS No. 866043-36-9)

2-(2-Isopropyl-5-methylphenoxy)pyrazine

Cat. No.: B3160440
CAS No.: 866043-36-9
M. Wt: 228.29 g/mol
InChI Key: RPMWRFUBHIZCIF-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)pyrazine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and flavor science. It features a pyrazine ring—a structure known for contributing to flavor and aroma profiles in foods business_insider —linked to a 2-isopropyl-5-methylphenoxy group. This molecular architecture suggests potential for applications in the development of novel flavor and fragrance ingredients, given that structurally similar alkylpyrazines and methoxypyrazines are naturally found in coffee, nuts, and root vegetables, and are significant contributors to earthy and roasted flavors . Researchers value this compound as a building block or intermediate for further chemical synthesis. Its structure indicates it could be a key precursor in creating more complex molecules for pharmaceutical research or functional materials. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B3160440 2-(2-Isopropyl-5-methylphenoxy)pyrazine CAS No. 866043-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)12-5-4-11(3)8-13(12)17-14-9-15-6-7-16-14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWRFUBHIZCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253730
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID501253730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866043-36-9
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Isopropyl 5 Methylphenoxy Pyrazine and Its Precursors/derivatives

Chemical Synthesis Approaches

The chemical synthesis of 2-(2-Isopropyl-5-methylphenoxy)pyrazine is not commonly detailed as a single, optimized procedure in widely available literature. However, its structure lends itself to a logical retrosynthetic analysis, breaking the molecule down into more readily available precursors. The primary disconnection points are the C-O ether bond and the bonds forming the pyrazine (B50134) ring.

Strategies for Constructing the Pyrazine Ring System

The pyrazine ring is a 1,4-diazine system, and numerous methods exist for its synthesis. google.com These methods are broadly applicable and can be adapted to produce substituted pyrazines that can later be functionalized.

Classic and widely used methods include:

Staedel–Rugheimer Pyrazine Synthesis (1876): This involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. google.com

Gutknecht Pyrazine Synthesis (1879): A variation based on the self-condensation of α-ketoamines, which are synthesized in situ. google.com

Condensation of α-Diketones with 1,2-Diamines: This is one of the most straightforward and common routes. The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine leads to a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. nih.gov

More contemporary approaches offer improved yields and milder conditions:

Dehydrogenative Coupling Reactions: Manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines, producing only water and hydrogen gas as byproducts. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts can be used in various coupling reactions to construct the pyrazine ring or to functionalize a pre-existing one. mdpi.com

For the synthesis of an unsymmetrically substituted pyrazine like the target molecule, a common precursor is a 2-halopyrazine, such as 2-chloropyrazine (B57796). 2(1H)-Pyrazinones can serve as precursors to 2-halopyrazines. For instance, heating a diketopiperazine (a cyclic dipeptide) with phosphoryl chloride can yield a dichloropyrazine, which can be further manipulated. rsc.org

Formation of the Phenoxy Ether Linkage

The ether bond connecting the pyrazine ring to the thymol (B1683141) moiety is a critical linkage. Several established methods for aryl ether synthesis can be employed.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. repec.org In this context, the sodium or potassium salt of thymol (thymoxide) would act as the nucleophile, attacking an electrophilic pyrazine derivative, typically a 2-halopyrazine. This reaction proceeds via an SN2 mechanism. repec.orgorganic-chemistry.org For this reaction to be effective, the pyrazine ring must be sufficiently activated towards nucleophilic aromatic substitution.

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming diaryl ethers or aryl alkyl ethers where the aryl halide is unreactive in traditional SNAr reactions. mdpi.comnih.gov The reaction typically involves an aryl halide (e.g., 2-chloropyrazine), a phenol (B47542) (thymol), and a copper catalyst, often requiring high temperatures. mdpi.comrsc.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination/Etherification: While renowned for C-N bond formation, palladium catalysis is also highly effective for C-O bond formation. These cross-coupling reactions can couple aryl halides or triflates with alcohols or phenols to form ethers, often with high efficiency and broad functional group tolerance. nih.gov This would involve reacting 2-halopyrazine with thymol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The general reaction scheme for forming the ether linkage via nucleophilic aromatic substitution is presented in the table below.

Interactive Data Table: General Conditions for Phenoxy Ether Linkage Formation
Reaction NameAryl HalideNucleophileCatalystBaseSolventTemperature
Williamson-type (SNAr) 2-HalopyrazineThymoxide (from Thymol)NoneNaH, K2CO3DMF, DMSORoom Temp to Elevated
Ullmann Condensation 2-HalopyrazineThymolCuI, Cu2OK2CO3, Cs2CO3Pyridine, DMFHigh (e.g., >150 °C)
Buchwald-Hartwig Coupling 2-HalopyrazineThymolPd(OAc)2, Pd2(dba)3NaOtBu, Cs2CO3Toluene, DioxaneElevated (e.g., 80-110 °C)

Introduction and Modification of Isopropyl and Methyl Substituents

The 2-isopropyl-5-methylphenol (thymol) moiety is a naturally occurring compound, often available commercially. nih.gov Therefore, in many synthetic schemes, it would be used as a starting material, negating the need to introduce the isopropyl and methyl groups separately.

However, if a synthetic route starting from a simpler phenol were required, the isopropyl and methyl groups could be introduced via Friedel-Crafts alkylation reactions. The alkylation of phenols can lead to a mixture of C-alkylated and O-alkylated products, and controlling the regioselectivity to obtain the desired 2-isopropyl-5-methyl substitution pattern can be challenging. organic-chemistry.org

Specific Reaction Pathways for this compound Formation

A plausible and efficient pathway for the synthesis of this compound would be a convergent synthesis. This approach involves preparing the two key fragments, a reactive pyrazine derivative and the substituted phenol, and then coupling them in the final step.

Proposed Pathway:

Preparation of 2-Chloropyrazine: This key intermediate can be synthesized from commercially available starting materials. One route involves the cyclization of glyoxal (B1671930) with glycine (B1666218) amide to form 2-hydroxypyrazine (B42338) (a 2(1H)-pyrazinone), followed by chlorination using a reagent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Preparation of Sodium or Potassium Thymoxide: Thymol (2-isopropyl-5-methylphenol) is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Coupling Reaction: The 2-chloropyrazine is then added to the solution of the thymoxide. This nucleophilic aromatic substitution reaction forms the desired ether linkage. The reactivity of 2-chloropyrazine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring. Alternatively, a copper- or palladium-catalyzed coupling reaction could be employed here for higher efficiency and milder conditions.

Synthetic Routes to Key Precursors (e.g., 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide)

The synthesis of derivatives, such as 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide (B1300234), provides insight into the functionalization of the thymol moiety, which is a precursor to the target molecule. This hydrazide has been synthesized as an intermediate for more complex molecules. mdpi.comresearchgate.net

The synthesis typically proceeds as follows:

Etherification of Thymol: Thymol is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like anhydrous potassium carbonate in a solvent like dry acetone. This Williamson ether synthesis forms ethyl (2-isopropyl-5-methylphenoxy)acetate. researchgate.net

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) and refluxed. This reaction converts the ester functional group into the desired acetohydrazide. researchgate.net

This precursor itself could be a starting point for constructing pyrazine rings through condensation with α-dicarbonyl compounds, representing an alternative synthetic strategy.

Biocatalytic and Biotechnological Synthesis Considerations

While chemical synthesis provides robust methods for producing this compound, there is growing interest in biocatalytic and biotechnological approaches for the synthesis of fine chemicals, driven by the desire for greener and more sustainable processes.

Biotechnological Production of Precursors: The phenolic precursor, thymol, is a natural product found in plants like thyme. nih.gov Its production through biotechnological means is an area of active research. Microbial fermentation using genetically modified organisms presents a potential alternative to extraction from plant sources or chemical synthesis. google.com This approach could provide a sustainable source of the key phenolic building block.

Biocatalytic Synthesis of Pyrazines and Derivatives: The use of enzymes for the synthesis of pyrazine derivatives is an emerging field. For example, lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the formation of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a continuous-flow system. This demonstrates the potential for enzymes to mediate reactions on the pyrazine core under mild conditions. While direct enzymatic formation of the phenoxy ether linkage on a pyrazine ring is not widely documented, biocatalytic approaches for O-alkylation of phenols are known, suggesting that future research may yield enzymatic routes to molecules like this compound.

The table below summarizes the key enzymes and microorganisms relevant to the synthesis of the precursors.

Interactive Data Table: Biocatalytic and Biotechnological Elements
ProcessPrecursor/MoietyBiocatalyst/OrganismPotential Reaction
Biotechnological Production ThymolGenetically Modified Microorganisms (e.g., E. coli, S. cerevisiae)Fermentative production from simple sugars
Biocatalytic Synthesis Pyrazinamide (analogue)Lipozyme® TL IM (Thermomyces lanuginosus)Amide bond formation on pyrazine ring

Enzymatic Approaches to Pyrazine Derivatives

The enzymatic synthesis of pyrazine derivatives represents a sophisticated alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. nih.gov Key among these biocatalytic strategies is the use of transaminases (ATAs) and lipases to construct or modify the pyrazine core.

One prominent method involves the use of ω-transaminases (ω-TAs) to catalyze the amination of α-diketones, forming α-amino ketone intermediates. These intermediates can then undergo a spontaneous or controlled oxidative dimerization to yield substituted pyrazines. nih.gov This chemo-enzymatic approach leverages the high selectivity of the enzyme for the critical amination step. The reaction is advantageous as it can proceed under environmentally benign conditions, and by selecting the appropriate α-diketone substrate and amine donor, various substituted pyrazines can be synthesized. For instance, the use of isopropylamine (B41738) as an amine donor allows for the direct extraction of pure pyrazine products from the aqueous phase. nih.gov

Another enzymatic strategy focuses on the modification of a pre-existing pyrazine ring. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. nih.gov This method simplifies the synthetic process and avoids the use of hazardous reagents typically required in conventional chemical syntheses. The reaction can be performed in continuous-flow microreactors, enhancing efficiency and control over reaction parameters like temperature, substrate ratio, and reaction time. nih.gov

While these enzymatic methods are established for producing certain pyrazine structures, the synthesis of a complex molecule like this compound would likely require a multi-step chemo-enzymatic pathway. This could involve the enzymatic synthesis of a suitable pyrazine precursor (e.g., 2-halopyrazine) followed by a chemical coupling step with 2-isopropyl-5-methylphenol (thymol).

Table 1: Examples of Enzymatic Synthesis of Pyrazine Derivatives

Enzyme Class Specific Enzyme Substrate(s) Product Type Reference
Transaminase ATA-113 α-Diketones, Amine Donor Substituted Pyrazines nih.gov

Microbial Fermentation Pathways for Pyrazine Production

Pyrazines are well-known secondary metabolites produced by a wide range of microorganisms, including bacteria and fungi, and are responsible for the characteristic nutty, roasted, or earthy aromas in many fermented foods. researchgate.netresearchgate.net Microbial biosynthesis is considered a sustainable and natural alternative to chemical synthesis for producing flavor and fragrance compounds. researchgate.netnih.gov

The biosynthesis of pyrazines in microorganisms is closely linked to amino acid metabolism. researchgate.net Precursors such as L-threonine, L-serine, isoleucine, and leucine (B10760876) are commonly utilized by microbes to generate the pyrazine backbone. mdpi.comresearchgate.net For example, different strains of Bacillus subtilis, a bacterium frequently isolated from fermented soybeans (natto), are capable of producing a variety of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (from L-threonine), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967) (from acetoin). mdpi.comnih.govresearchgate.net Research has shown that the specific strain of B. subtilis and the composition of the culture medium, particularly the addition of precursor amino acids, significantly influence the profile and yield of the pyrazines produced. mdpi.comnih.gov

Besides bacteria, mycelial fungi have also been identified as producers of pyrazine flavors. up.ac.za Various species of Aspergillus and Penicillium can generate pyrazines, with the flavor profile (e.g., nutty, meaty, green pepper) being heavily influenced by the growth medium. up.ac.za Notably, some Penicillium species are known to produce high-value methoxypyrazines, which are potent aroma compounds. up.ac.za

The general microbial pathway involves the enzymatic conversion of amino acids into α-amino carbonyl intermediates, which then condense and oxidize to form the stable aromatic pyrazine ring. researchgate.net While microbial fermentation is a robust method for producing simple alkyl- and methoxy-substituted pyrazines, the direct production of a complex ether-linked derivative like this compound through a single fermentation process has not been reported. Such a synthesis would likely necessitate a biotransformation approach, where a specific microorganism is supplied with advanced precursors, such as 2-chloropyrazine and thymol, to facilitate the final coupling step.

Table 2: Microbial Production of Pyrazine Derivatives

Microorganism Precursor(s) Pyrazine(s) Produced Reference
Bacillus subtilis L-Threonine, Acetoin 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine nih.govresearchgate.net
Pseudomonas perolens Valine, Glycine Alkylpyrazines researchgate.net
Corynebacterium glutamicum Not specified Various pyrazines and acyloin derivatives mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 2 Isopropyl 5 Methylphenoxy Pyrazine

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazine (B50134) and Phenoxy Rings

The distinct electronic characteristics of the pyrazine and phenoxy rings govern their susceptibility to electrophilic and nucleophilic aromatic substitution.

Pyrazine Ring:

The pyrazine ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring system. nih.gov Reactions such as nitration and halogenation, which are common for many aromatic compounds, typically require harsh conditions and often result in low yields. libretexts.org

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly if a good leaving group is present on the ring. mdpi.com While the parent 2-(2-isopropyl-5-methylphenoxy)pyrazine does not possess an inherent leaving group on the pyrazine moiety, derivatization to introduce one (e.g., a halide) would activate the ring towards nucleophilic attack. For instance, in related pyrazine systems, the presence of a chloro substituent allows for displacement by various nucleophiles. mdpi.com The positions ortho and para to the nitrogen atoms are the most activated for nucleophilic attack due to their ability to stabilize the negative charge of the Meisenheimer intermediate. quora.com

Phenoxy Ring:

In contrast to the pyrazine ring, the phenoxy moiety is activated towards electrophilic aromatic substitution . The ether oxygen atom is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. The isopropyl and methyl groups are also activating and ortho-, para-directing. msu.edu Given the substitution pattern of the phenoxy ring in the title compound, the available positions for electrophilic attack are sterically hindered. However, reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially proceed at the less hindered available positions on this ring under appropriate conditions. masterorganicchemistry.com

The following table summarizes the predicted reactivity of the two aromatic rings towards substitution reactions:

Aromatic RingReactivity towards SEArReactivity towards SNArDirecting Effects of Existing Substituents
Pyrazine DeactivatedActivated (with a leaving group)N/A
Phenoxy ActivatedDeactivated-O-R (ortho, para), -CH(CH₃)₂ (ortho, para), -CH₃ (ortho, para)

Modifications at Peripheral Substituents

The isopropyl and methyl groups attached to the phenoxy ring, and any potential alkyl substituents on the pyrazine ring, offer further sites for derivatization.

C-H Functionalization:

Recent advances in organic synthesis have enabled the direct C-H functionalization of alkyl groups on aromatic rings. nih.gov These reactions often proceed via radical intermediates and can be catalyzed by transition metals or promoted by photoredox catalysis. For this compound, it is conceivable that the benzylic C-H bonds of the isopropyl and methyl groups could be targeted for functionalization, allowing for the introduction of new chemical moieties. For example, radical-mediated halogenation could introduce a handle for further substitution.

Oxidation:

The alkyl substituents can also be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents could potentially convert the methyl group to a carboxylic acid, or the isopropyl group to a tertiary alcohol. However, such harsh conditions might also affect other parts of the molecule, particularly the electron-rich phenoxy ring.

Formation of Hybrid Molecules and Conjugates

The core structure of this compound can serve as a scaffold for the synthesis of more complex hybrid molecules and conjugates with potential applications in medicinal chemistry and materials science. mdpi.com

Coupling Reactions:

If a halogen atom is introduced onto either the pyrazine or the phenoxy ring, a variety of transition-metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comeie.gr Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings would allow for the attachment of aryl, alkyl, or amino groups, respectively. These strategies are widely used in the synthesis of complex pyrazine derivatives.

Conjugation to Biomolecules:

The pyrazine moiety can be incorporated into larger biomolecules, such as peptides. rsc.orgrsc.org For example, a carboxylic acid functional group could be introduced onto the pyrazine ring (or the phenoxy ring), which could then be coupled to the N-terminus of a peptide sequence using standard peptide coupling reagents. rsc.org Such pyrazine-peptide conjugates have been explored for their potential to modulate biological activity. rsc.org

The following table provides examples of potential derivatization strategies for forming hybrid molecules:

Derivatization StrategyRequired FunctionalizationPotential ReactionResulting Hybrid Molecule
ArylationHalogenation of pyrazine or phenoxy ringSuzuki CouplingBiaryl derivative
AminationHalogenation of pyrazine ringBuchwald-Hartwig AminationAminopyrazine derivative
Peptide ConjugationCarboxylation of pyrazine or phenoxy ringAmide Bond FormationPyrazine-peptide conjugate

Functionalization for Specific Research Applications

The unique electronic and structural features of this compound make it an interesting candidate for functionalization to create tools for specific research applications, such as fluorescent probes and radiotracers.

Fluorescent Probes:

Pyrazine derivatives have been successfully utilized as core structures in the development of fluorescent sensors . mdpi.comrsc.org By introducing appropriate fluorophores and recognition moieties, it is possible to design molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or biologically relevant molecules. mdpi.comrsc.org For example, a pyrazine-based probe has been developed for the detection of zinc ions in biological systems. mdpi.com The this compound scaffold could be functionalized with donor-acceptor groups to create a D-A-D type fluorescent probe for live-cell imaging. frontiersin.orgnih.gov

Radiotracers for Imaging:

The pyrazine nucleus can also be a component of molecules designed as radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. By incorporating a radionuclide, such as fluorine-18 (B77423) or carbon-11, into the molecule, its distribution and accumulation in biological systems can be monitored non-invasively. The derivatization strategies discussed previously, such as nucleophilic substitution on a halogenated precursor, can be adapted for the introduction of these radioisotopes.

Spectroscopic Characterization in Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative method for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Isopropyl-5-methylphenoxy)pyrazine, both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons). The expected signals would correspond to the protons on the pyrazine (B50134) ring, the aromatic protons of the phenoxy group, and the protons of the isopropyl and methyl substituents. The splitting patterns, governed by the J-coupling, would provide crucial information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between aromatic, aliphatic, and heterocyclic carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Due to the absence of publicly available experimental NMR data for this compound, a detailed data table cannot be presented at this time.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₄H₁₆N₂O.

Furthermore, the mass spectrum would exhibit a characteristic fragmentation pattern upon ionization. The fragmentation of the molecular ion would yield smaller, charged fragments, and the analysis of these fragment ions would provide valuable insights into the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, loss of the isopropyl group, and fragmentation of the pyrazine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic and aliphatic groups.

C=C and C=N stretching vibrations within the aromatic and pyrazine rings.

C-O-C stretching of the ether linkage.

Bending vibrations that are characteristic of the substitution patterns on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic and heterocyclic ring systems. The position (λmax) and intensity (molar absorptivity, ε) of these absorptions are characteristic of the chromophores present in the molecule.

Theoretical and Computational Chemistry of 2 2 Isopropyl 5 Methylphenoxy Pyrazine

Electronic Structure and Bonding Analysis

The electronic structure of 2-(2-isopropyl-5-methylphenoxy)pyrazine is primarily determined by the interplay between the electron-rich substituted phenoxy group and the electron-deficient pyrazine (B50134) ring. The oxygen atom acts as a bridge, facilitating electronic communication between the two aromatic systems.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure. In this molecule, the nitrogen atoms in the pyrazine ring are expected to have significant negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to the nitrogens will exhibit positive partial charges. The phenoxy oxygen will also carry a negative charge due to its high electronegativity. Analysis of analogous pyrazine derivatives suggests that the atoms of the pyrazine ring, particularly the nitrogen atoms, are preferential sites for electrophilic attack due to their negative charges, while the carbon and hydrogen atoms with positive charges are more susceptible to nucleophilic attack. semanticscholar.org

Table 1: Predicted Natural Bond Orbital (NBO) Charges for Selected Atoms in this compound (Note: These are representative values based on typical DFT calculations for similar structures.)

AtomPredicted NBO Charge (e)
N1 (Pyrazine)-0.65
N4 (Pyrazine)-0.68
C2 (Pyrazine)+0.45
O (Ether)-0.55
C (Phenoxy, attached to O)+0.50

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily arises from the rotation around the C-O-C bonds of the ether linkage. The dihedral angles between the pyrazine ring and the phenoxy group are the most critical conformational parameters.

Computational scans of the potential energy surface by systematically rotating these bonds would reveal the most stable conformations. Steric hindrance between the isopropyl group on the phenoxy ring and the pyrazine ring will play a significant role in determining the lowest energy conformers. It is expected that the most stable conformation will be one where the two aromatic rings are not coplanar to minimize steric clash. Studies on similar biaryl ether compounds have shown that skewed or non-planar conformations are generally favored.

The energy landscape would likely show several local minima corresponding to different rotational isomers. The energy barriers between these conformers would dictate the molecule's flexibility at different temperatures. For alkyl-substituted pyrazines, theoretical studies have indicated that interactions between the substituent and the lone-pair electrons on the nitrogen atoms can stabilize particular conformations. dtic.mil

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of molecules of this size. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for accurate geometry optimization and electronic property calculations of pyrazine derivatives. semanticscholar.orgscienceopen.comijournalse.org

DFT calculations can provide detailed information on:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformation.

Vibrational Frequencies: Predicted infrared and Raman spectra, which can be used to characterize the molecule.

Electronic Properties: Ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. semanticscholar.org A smaller gap suggests higher reactivity.

Table 2: Predicted Molecular Properties from DFT Calculations (Note: Values are illustrative and based on calculations for analogous pyrazine derivatives.)

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. MD simulations on pyrazine and its derivatives have been used to investigate their behavior over time. researchgate.netresearchgate.net

By simulating the molecule's trajectory over nanoseconds or longer, one can study:

Conformational Dynamics: How the molecule explores different conformations and the timescales of these changes.

Solvation Effects: The arrangement of solvent molecules around the solute and its influence on the molecular conformation and properties.

Intermolecular Interactions: In simulations with other molecules, such as proteins or DNA, MD can reveal preferred binding modes and interaction energies. For instance, studies have explored the interaction of pyrazine compounds with proteins like human serum albumin, showing how they can alter the protein's conformation. researchgate.net

In Silico Prediction of Reactivity and Stability

Computational methods are invaluable for predicting the reactivity and stability of new chemical entities. For this compound, several computational descriptors can be calculated:

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-poor regions of the molecule. The negative potential regions, likely around the pyrazine nitrogen atoms and the phenoxy oxygen, are susceptible to electrophilic attack. Positive potential regions are prone to nucleophilic attack.

Fukui Functions: These are used to predict the local reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, and radical attacks.

Thermodynamic Properties: Calculation of the enthalpy of formation and Gibbs free energy can provide information about the molecule's thermodynamic stability.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of computational analysis, suggesting the drug-like properties of a molecule. nih.gov

Computational Chemistry Data in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) models. semanticscholar.orgscienceopen.comijournalse.org

For this compound, a QSAR study would involve calculating a range of descriptors, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors for a series of related compounds would then be statistically correlated with their measured biological activity to build a predictive model. Such models can guide the design of new analogs with improved potency and selectivity. For example, in various pyrazine derivatives, descriptors like electrostatic potentials and HOMO/LUMO energies have been successfully used to build QSAR models for activities such as cytotoxicity and anti-tubercular effects. scienceopen.comnih.gov The substitution pattern on the phenyl ring is often a key determinant in the SAR of such compounds. doaj.org

Structure Activity Relationship Sar Studies of 2 2 Isopropyl 5 Methylphenoxy Pyrazine Derivatives

Impact of Pyrazine (B50134) Ring Modifications on Activity Profiles

The pyrazine ring is a key heterocyclic scaffold known for its presence in many biologically active compounds and its role as a versatile framework in drug design. researchgate.netresearchgate.netnih.gov Modifications to this ring system can profoundly impact the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby modulating its interaction with biological targets.

Modification PositionType of SubstituentPotential Impact on Activity
C-3, C-5, or C-6Small Alkyl Groups (e.g., -CH₃)May increase lipophilicity, potentially improving membrane permeability and van der Waals interactions.
C-3, C-5, or C-6Halogens (e.g., -F, -Cl)Can alter electronic properties (inductive effect) and serve as a hydrogen bond acceptor or block metabolic pathways.
C-3, C-5, or C-6Amino or Hydroxyl GroupsMay introduce new hydrogen bonding interactions with the target, potentially increasing binding affinity.
C-3, C-5, or C-6Cyano or Carbonyl GroupsCan act as strong hydrogen bond acceptors and influence the molecule's electronic profile.

Influence of Phenoxy Moiety Substitutions on Biological and Functional Properties

The 2-isopropyl-5-methylphenoxy group is a highly specific and often critical component for the biological activity of this class of compounds. SAR studies on related scaffolds have demonstrated that the precise arrangement and nature of the substituents on the phenyl ring are paramount for potent interactions with biological targets.

In a study of structurally related 1,3,5-triazine (B166579) derivatives, the 2-isopropyl-5-methylphenyl group was identified as the optimal substituent for achieving high antagonist activity at the 5-HT₆ receptor, with the corresponding derivative showing a Kᵢ of 11 nM. nih.gov This highlights the importance of the steric bulk and lipophilicity conferred by the isopropyl and methyl groups. The ortho-isopropyl group likely plays a crucial role in orienting the molecule within the binding pocket, while the meta-methyl group contributes to favorable hydrophobic interactions. Altering this substitution pattern typically leads to a decrease in activity. For example, removing or relocating these alkyl groups, or replacing them with substituents of different sizes or electronic properties, would be expected to disrupt the precise fit required for high-affinity binding.

Phenoxy Ring ModificationExample SubstituentExpected Influence on Biological Properties
Isopropyl Group PositionRelocation to C-3 or C-4Likely to decrease activity due to loss of optimal steric conformation for target binding. nih.gov
Isopropyl Group ReplacementReplacement with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groupsMay disrupt the specific hydrophobic and steric interactions, likely reducing binding affinity.
Methyl Group PositionRelocation to C-4 or C-6Could alter the hydrophobic interaction profile and potentially lower activity.
Additional SubstituentsIntroduction of polar groups (e.g., -OH, -NH₂)May introduce new interactions but could also create unfavorable steric or electronic clashes, depending on the target.

Role of the Ether Linkage and Spacer Variations

The ether linkage connecting the pyrazine and phenoxy rings is not merely a passive linker; its chemical nature, bond angle, and flexibility are integral to the molecule's activity. This linkage dictates the relative orientation of the two aromatic systems, which is often a critical determinant for effective binding to a biological target.

Modifications to this linkage have been shown to be a successful strategy for optimizing activity in analogous compound series. For instance, replacing the ether oxygen with other chalcogens like sulfur (to form a thioether) or selenium (to form a selenoether) has been found to be beneficial for increasing affinity and antagonistic action in phenoxymethyl-1,3,5-triazine derivatives. nih.gov This suggests that the size, electronegativity, and bond angles of the linking atom are important variables. Conversely, introducing a more rigid or bulky group, such as a sulfonyl (SO₂) moiety, can drastically decrease affinity, likely by imposing an unfavorable conformation. nih.gov

Furthermore, inserting a flexible spacer, such as an ethyl group as seen in N-(2-(pyrazin-2-yl-oxy)ethyl) scaffolds, can increase the conformational freedom of the molecule. nih.gov This added flexibility might allow the molecule to adopt alternative binding modes or access deeper regions of a binding pocket, potentially leading to an altered or improved activity profile.

Linkage VariationExample ModificationPotential Effect on SAR
Atom ReplacementOxygen (ether) replaced with Sulfur (thioether)Can increase lipophilicity and alter bond angles, potentially improving binding affinity. nih.gov
Atom ReplacementOxygen (ether) replaced with Selenium (selenoether)May further modify electronic and steric properties, which has been shown to be beneficial in some scaffolds. nih.gov
Spacer IntroductionInsertion of an ethyl (-O-CH₂-CH₂-) spacerIncreases conformational flexibility, which could enhance or decrease activity depending on the target's topology. nih.gov
Linkage OxidationOxygen (ether) replaced with Sulfonyl (SO₂)Introduces a rigid, polar group that can drastically reduce binding affinity by forcing an unfavorable geometry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For pyrazine derivatives, QSAR studies are valuable for predicting the activity of novel analogs and for gaining insight into the key molecular properties driving their biological effects. semanticscholar.orgijournalse.org

A typical QSAR study for 2-(2-isopropyl-5-methylphenoxy)pyrazine derivatives would involve calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), thermodynamic (e.g., heat of formation), and topological properties. semanticscholar.orgnih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate these parameters accurately. semanticscholar.orgijournalse.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that links a combination of these descriptors to the observed biological activity. semanticscholar.org For instance, a QSAR model might reveal that high activity is positively correlated with a specific range of lipophilicity (logP) and negatively correlated with the molecule's polar surface area, providing clear guidance for the design of more potent derivatives.

Descriptor ClassSpecific ExamplesRelevance to SAR of Pyrazine Derivatives
Electronic HOMO/LUMO energies, Dipole Moment, Partial Atomic ChargesDescribes the molecule's reactivity, polarity, and ability to engage in electrostatic or hydrogen bonding interactions. semanticscholar.org
Steric/Topological Molecular Weight, Molar Refractivity, Surface Area, Shape IndicesRelates to the size and shape of the molecule, which are critical for complementarity with the biological target's binding site. nih.gov
Thermodynamic Heat of Formation, Hydration EnergyProvides information on the stability of the molecule and its interactions in an aqueous environment. nih.gov
Lipophilicity LogP (Octanol-Water Partition Coefficient)Quantifies the molecule's hydrophobicity, which influences membrane permeability and hydrophobic interactions with the target.

Pharmacophore-Based Design and Molecular Docking Studies with Biological Targets

Pharmacophore modeling and molecular docking are powerful computational tools that help elucidate the interactions between a ligand and its biological target at a molecular level, guiding the rational design of new derivatives. thebioscan.comnih.gov

A pharmacophore model for this class of compounds would identify the essential three-dimensional arrangement of chemical features required for biological activity. Based on the known SAR, a hypothetical pharmacophore for a this compound derivative might include:

Two hydrogen bond acceptors (the pyrazine nitrogens).

Two aromatic/hydrophobic regions (the pyrazine and phenoxy rings).

A specific hydrophobic feature corresponding to the isopropyl group.

An ether oxygen atom, which may also act as a hydrogen bond acceptor.

This model can then be used to screen virtual libraries for new compounds that fit these criteria or to guide the modification of the existing scaffold. thebioscan.commdpi.com

Molecular docking studies would subsequently be used to predict the binding pose of the pyrazine derivatives within the active site of a specific biological target (e.g., a receptor or enzyme). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds between the pyrazine nitrogens and amino acid residues, or pi-pi stacking between the aromatic rings and a tyrosine or phenylalanine residue. Docking can help explain why certain substitutions enhance activity while others diminish it, providing a structural rationale for the observed SAR. nih.gov For example, docking could confirm that the ortho-isopropyl group is essential for fitting into a specific hydrophobic sub-pocket within the target protein.

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction with Biological Target
Hydrogen Bond AcceptorPyrazine Nitrogen AtomsForms hydrogen bonds with donor residues like Serine, Threonine, or backbone N-H groups.
Aromatic/Hydrophobic CenterPhenoxy RingEngages in pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp).
Aromatic/Hydrophobic CenterPyrazine RingCan also participate in pi-pi or hydrophobic interactions.
Hydrophobic GroupIsopropyl SubstituentOccupies a specific lipophilic pocket, contributing to binding affinity and selectivity. nih.gov

Applications As Research Probes and Advanced Chemical Tools

Development of Derivatization Reagents for Analytical and Synthetic Chemistry

The core structure of 2-(2-isopropyl-5-methylphenoxy)pyrazine, particularly its precursor 2-(2-isopropyl-5-methylphenoxy)acetic acid and the subsequent acetohydrazide, serves as a valuable scaffold for derivatization. These reagents are employed in synthetic chemistry to introduce the bulky and lipophilic thymol-derived moiety onto other molecules, thereby modifying their chemical and biological properties.

This strategy has been successfully used to synthesize a variety of new chemical entities. For instance, 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (B1300234) is a key intermediate for creating more complex structures. It can be reacted with various electrophiles to yield a range of derivatives. Research has demonstrated its condensation reaction with isatin (B1672199) in the presence of glacial acetic acid to produce (Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide, a molecule combining the thymol (B1683141) and isatin scaffolds. nih.govresearchgate.net

Furthermore, this acetohydrazide serves as a precursor for the synthesis of heterocyclic compounds. Through reactions with substituted benzoic acids in the presence of a dehydrating agent like phosphorous oxychloride, a series of 2,5-disubstituted-1,3,4-oxadiazoles have been prepared. researchgate.net The acetohydrazide has also been reacted with phenyl isothiocyanate to yield 2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide. mdpi.com These transformations highlight the utility of the 2-(2-isopropyl-5-methylphenoxy)acetyl group as a versatile building block in synthetic chemistry.

Starting ReagentReactantResulting DerivativeSynthetic Application
2-(2-isopropyl-5-methylphenoxy)acetohydrazideIsatin(Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazideCombination of thymol and isatin moieties nih.govresearchgate.net
2-(2-isopropyl-5-methylphenoxy)acetohydrazideSubstituted Benzoic Acids / POCl₃2-(2-isopropyl-5-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazolesSynthesis of 1,3,4-oxadiazole (B1194373) heterocycles researchgate.net
2-(2-isopropyl-5-methylphenoxy)acetohydrazidePhenyl isothiocyanate2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamideSynthesis of thiosemicarbazide (B42300) derivatives mdpi.com
2-(2-isopropyl-5-methylphenoxy)acetohydrazide4-methylbenzaldehyde2-(2-isopropyl-5-methylphenoxy)-n'-(4-methylbenzylidene)acetohydrazideSynthesis of Schiff base derivatives sigmaaldrich.com

Integration into Complex Molecular Architectures (e.g., Phthalocyanines)

The unique electronic and structural properties of the 2-(2-isopropyl-5-methylphenoxy) moiety make it an attractive substituent for incorporation into large, complex molecular architectures such as phthalocyanines. Phthalocyanines are large, aromatic macrocycles known for their intense color and interesting photophysical properties, making them useful in materials science, catalysis, and photodynamic therapy. mdpi.com

Attaching bulky peripheral groups like 2-(2-isopropyl-5-methylphenoxy) to a phthalocyanine (B1677752) ring can significantly modify its properties. These bulky groups can increase the solubility of the macrocycle in common organic solvents and prevent the aggregation that often quenches its photophysical activity.

A notable example is the synthesis of a zinc phthalocyanine peripherally substituted with four 2-(2-isopropyl-5-methylphenoxy)phenoxy groups. The synthesis starts with the preparation of 4-(2-(2-isopropyl-5-methylphenoxy)phenoxy)phthalonitrile. This phthalonitrile (B49051) precursor, which contains the desired peripheral group, is then subjected to a cyclotetramerization reaction in the presence of a zinc salt (ZnCl₂) at high temperature to form the target zinc phthalocyanine. The resulting complex is soluble in many common organic solvents.

PropertyObservationSignificance
Precursor Molecule4-(2-(2-isopropyl-5-methylphenoxy)phenoxy)phthalonitrileContains the bulky substituent required for the final macrocycle.
Synthesis MethodCyclotetramerization with ZnCl₂ at 190 °CA standard method for forming the phthalocyanine macrocycle around a central metal ion.
SolubilitySoluble in most organic solventsThe bulky peripheral groups enhance solubility, facilitating characterization and processing.

The characterization of this complex molecule using techniques such as mass spectrometry, infrared spectroscopy, electronic absorption (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy confirms the successful integration of the 2-(2-isopropyl-5-methylphenoxy)phenoxy units into the phthalocyanine architecture.

Deuterium (B1214612) Labeling for Pharmacokinetic and Mechanistic Studies

Deuterium labeling is a powerful technique used in chemical and biomedical research. Replacing hydrogen atoms with their heavier isotope, deuterium (²H), creates an isotopically labeled molecule that is chemically similar to the parent compound but easily distinguishable by mass spectrometry. This approach is invaluable for pharmacokinetic studies, where it allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system with high accuracy. It is also used in mechanistic studies to probe reaction pathways.

While the use of deuterium labeling is a well-established methodology for pyrazine-containing compounds, a review of the scientific literature indicates that specific studies detailing the synthesis and application of deuterium-labeled this compound have not been reported.

However, established synthetic routes for labeling other pyrazines could be adapted for this purpose. Common methods for introducing deuterium into pyrazine (B50134) derivatives include:

Reduction of Precursors: Using deuterium-donating reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce esters, imides, or other functional groups can install deuterium atoms at specific positions. nih.gov

Grignard Reactions: Nucleophilic addition of a deuterated alkyl Grignard reagent (R-MgX, where R contains deuterium) to a suitable pyrazine precursor, such as a chloroalkylpyrazine, is an effective way to create deuterated side chains. illinois.edu

Condensation Reactions: The pyrazine ring itself can be constructed using deuterated building blocks. For example, condensation of an amino acid amide with deuterated glyoxal (B1671930) can be used to form a pyrazine ring with deuterium atoms incorporated into its structure. researchgate.net

The application of these methods could yield deuterated this compound, enabling advanced studies to explore its metabolic fate and reaction mechanisms, should it become a candidate for further development.

Future Perspectives and Research Challenges for 2 2 Isopropyl 5 Methylphenoxy Pyrazine

Exploration of Novel Synthetic Pathways

There is currently no detailed information in peer-reviewed literature outlining the established synthetic routes for 2-(2-Isopropyl-5-methylphenoxy)pyrazine. The development of efficient and scalable synthetic pathways is a fundamental prerequisite for any further investigation of a compound's properties. Future research would need to focus on establishing methodologies for its synthesis, which could potentially involve nucleophilic aromatic substitution reactions between a halopyrazine and 2-isopropyl-5-methylphenol (thymol). Key areas for exploration would include optimizing reaction conditions, catalyst systems, and purification methods to ensure high yield and purity.

Discovery of New Biological Targets and Mechanisms

The biological activity of this compound remains completely uncharacterized. High-throughput screening campaigns would be a critical first step to identify any potential biological targets. Subsequent research would need to delve into the mechanism of action at a molecular level, elucidating how the compound interacts with its biological targets and the downstream physiological effects. Given the structural motifs of a pyrazine (B50134) ring and a substituted phenoxy group, it is conceivable that it could interact with a range of biological targets, but this remains purely speculative without experimental data.

Development of Advanced Computational Models

In the absence of experimental data, computational modeling is impossible. However, should initial biological activity be identified, the development of advanced computational models would be a crucial step in understanding its structure-activity relationships (SAR). Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations could be employed to predict the activity of new derivatives and to provide insights into the binding interactions with its biological target.

Design of Next-Generation Derivatives with Tailored Activities

The design of next-generation derivatives of this compound is entirely dependent on the discovery of a lead compound with confirmed biological activity. Once a validated biological target is identified, medicinal chemists could systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties. The isopropyl, methyl, and pyrazine moieties all offer potential sites for chemical modification to create a library of analogues for further testing.

Concluding Remarks

The journey of this compound from a chemical entity to a compound of known biological or material significance has yet to begin. The future perspectives and research challenges outlined above represent a roadmap for what would be required to bring this molecule out of obscurity. Until such research is undertaken, it will remain one of the many compounds in chemical databases awaiting exploration.

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis to reduce reaction time.
  • Adjusting molar ratios of hydrazine hydrate to thymol acetate (e.g., 1:1.5) to minimize side products.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) reveals aromatic protons (δ 6.80–7.59 ppm), isopropyl groups (δ 1.17 ppm), and methylene/methoxy groups (δ 4.83–3.56 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1686 cm1^{-1} (amide C=O) and 1601 cm1^{-1} (C=N) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 166.22 g/mol for related pyrazines) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and interplanar angles (11.48° between aromatic rings) .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Basic Research Focus

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Staphylococcus aureus or E. coli, with pyrazine derivatives showing MIC values <50 μg/mL .
  • Antioxidant Screening : DPPH radical scavenging assays (IC50_{50} comparisons to ascorbic acid).

Q. Advanced Research Focus :

  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., breast cancer MCF-7 cells), with derivatives like 11 showing IC50_{50} values <10 μM .
  • Structure-Activity Relationships (SAR) : Modifying the phenoxy or pyrazine substituents to enhance bioactivity .

What computational approaches are suitable for modeling the electronic and structural properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates vibrational modes and potential energy surfaces (e.g., 24-mode Hamiltonian for pyrazine derivatives) .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., methoxy groups lowering electron density) .
  • Docking Studies : Models interactions with biological targets (e.g., kinase enzymes) using PyRx or AutoDock .

How can analytical methods resolve contradictions in reported biological activities of pyrazine derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., solvent polarity, assay protocols).
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronegativity or lipophilicity with activity trends .
  • Isotope Dilution GC×GC-TOFMS : Quantifies trace methoxypyrazines (e.g., detection limit 0.5 ng/L for IBMP) to validate bioactivity thresholds .

What are the stability and degradation profiles of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Stability Tests : Incubate at pH 2–12 (HCl/NaOH buffers) and monitor degradation via HPLC.
  • Thermal Analysis : TGA/DSC reveals decomposition temperatures (e.g., >200°C for related pyrazines) .

Q. Degradation Pathways :

  • Acidic hydrolysis cleaves methoxy groups.
  • Oxidative degradation forms quinone derivatives .

How can researchers quantify this compound in complex matrices like biological fluids or environmental samples?

Q. Advanced Research Focus

  • Headspace SPME-GC×GC-NPD/TOFMS : Extracts and quantifies pyrazines with isotope dilution (e.g., d3-IBMP internal standard) .
  • LC-MS/MS : MRM transitions (e.g., m/z 166→122) for high sensitivity in plasma .

What strategies mitigate synthetic challenges in introducing substituents to the pyrazine core?

Q. Advanced Research Focus

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl substitutions (Pd catalysts, 80°C, 12 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.